molecular formula C11H21N3O2 B10812313 2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide

2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide

Cat. No.: B10812313
M. Wt: 227.30 g/mol
InChI Key: RESROXAYTNBSQN-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyimino group and an azepane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide typically involves the reaction of 3-(azepan-1-yl)propylamine with an appropriate oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3-(azepan-1-yl)propylamine and an oxime derivative.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The azepane ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-yl)propanoic acid
  • 2-amino-3-(azepan-1-yl)propanoic acid
  • Phenylpropene derivatives

Uniqueness

2-(Hydroxyimino)-N-(3-(azepan-1-yl)propyl)acetamide is unique due to the presence of both the hydroxyimino group and the azepane ring, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C11H21N3O2/c15-11(10-13-16)12-6-5-9-14-7-3-1-2-4-8-14/h10,16H,1-9H2,(H,12,15)

InChI Key

RESROXAYTNBSQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C=NO

Origin of Product

United States

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